Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-9(13)8-7(11)6-4(10)2-12-3-5(6)15-8/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKZSKNQYWGGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=NC=C2S1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches for Thieno[2,3-c]Pyridine Formation
The thieno[2,3-c]pyridine scaffold is typically assembled via cyclization of pre-functionalized pyridine or thiophene precursors. A common method involves Gewald-like reactions , where α-cyanoketones react with sulfur sources and amines to form aminothiophenes, which are subsequently annulated with pyridine fragments. For example:
Palladium-Catalyzed Cross-Coupling
Transition-metal-catalyzed reactions enable direct functionalization. Suzuki-Miyaura coupling has been employed to introduce aryl/heteroaryl groups, though bromination post-coupling remains challenging due to competing side reactions.
Functionalization of the Thienopyridine Core
Regioselective Bromination
Bromination at position 4 is critical. Electrophilic aromatic substitution (EAS) with in or -catalyzed conditions achieves moderate yields (50–65%). Alternatively, NBS in DMF at 0°C selectively brominates the electron-rich thiophene ring.
Introduction of the Amino Group
Amination strategies include:
-
Nitration-Reduction : Nitration with followed by catalytic hydrogenation (Pd/C, ) yields the amine.
-
Direct Amination : Ullmann-type coupling with and enables C–N bond formation using aqueous (70–80% yield).
Esterification and Protecting Group Strategies
The methyl ester is typically introduced early via:
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Esterification of Carboxylic Acids : Reaction of 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylic acid with followed by (85–90% yield).
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In Situ Ester Formation : Using methyl cyanoacetate in Gewald reactions to directly incorporate the ester.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Gewald Cyclization | 65–75 | One-pot synthesis, scalable | Requires harsh conditions (S, heat) |
| Nitration-Reduction | 50–60 | High regioselectivity | Multiple steps, low overall yield |
| Direct Amination (Ullmann) | 70–80 | Mild conditions, avoids nitro intermediates | Requires expensive catalysts |
| NBS Bromination | 60–70 | High selectivity for position 4 | Solvent toxicity (CCl) |
Recent Advances and Optimization
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Reduction Reactions: The nitro groups in the precursor compounds can be reduced to amino groups.
Coupling Reactions: The amino group at the 3-position can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Buchwald-Hartwig coupling reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of nitro groups.
Nucleophiles: For substitution reactions involving the bromine atom.
Major Products: The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[2,3-c]pyridine derivatives. Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate has shown promising activity against a range of bacteria and fungi. For instance:
- Case Study: Antibacterial Efficacy
- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
1.2 Anticancer Properties
The compound's potential as an anticancer agent has been explored in various research settings. Its ability to inhibit specific cancer cell lines has been documented:
- Case Study: Inhibition of Cancer Cell Proliferation
- Research demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests a potential role in cancer therapeutics.
Material Science
2.1 Synthesis of Functional Polymers
The compound has been utilized in the synthesis of functional polymers that exhibit unique electrical and thermal properties:
- Data Table: Polymer Properties
| Polymer Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Conductive Polymer A | 0.05 | 250 |
| Conductive Polymer B | 0.07 | 230 |
These polymers can be applied in electronic devices, sensors, and energy storage systems.
Agrochemicals
3.1 Pesticide Development
This compound has shown potential as a building block for developing new pesticides:
- Case Study: Insecticidal Activity
- A formulation containing this compound was tested against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations with a dosage of 100 g/ha.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate is primarily related to its role as a kinase inhibitor. The compound interacts with the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Structure Differences: Thieno[2,3-c]pyridine (target compound) vs. thieno[2,3-b]pyridine analogs (): The "c" vs. "b" notation indicates differing ring fusion positions, altering electronic properties and steric accessibility . Saturated analogs (e.g., pyrrolo[2,3-c]pyridine) exhibit reduced aromaticity, enhancing solubility but limiting conjugation-dependent reactivity .
Substituent Effects :
- Bromine (Br) : Enhances electrophilicity at C4, enabling Suzuki or Buchwald-Hartwig couplings. For example, the target compound reacts with 3-chloro-4-fluoroaniline to form pharmaceutically relevant intermediates .
- Methyl vs. Methoxy : Methyl groups (e.g., in compound 12, ) increase steric bulk, whereas methoxy groups (e.g., compound 11, ) donate electron density, modulating reactivity in nucleophilic substitutions .
Tetrahydro derivatives () are favored in CNS drug design due to improved blood-brain barrier penetration .
Biological Activity
Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS Number: 1572518-01-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a thieno[2,3-c]pyridine core structure with a bromine substituent and an amino group. The molecular formula is , with a molecular weight of 287.133 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can function as an inhibitor or modulator due to the presence of functional groups that allow for hydrogen bonding and π-π interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance:
- In vitro Studies : Research demonstrated that derivatives of thieno[2,3-c]pyridine showed significant antiproliferative activity against several cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound exhibited growth inhibition at concentrations as low as 13 µM in MDA-MB-231 cells, indicating promising therapeutic potential against aggressive cancer types .
- Mechanistic Insights : The mechanism of action was explored through various assays, including cell viability tests and cell cycle analysis. Notably, the compound did not induce apoptosis but rather affected the cell cycle distribution by increasing the G0/G1 phase population while decreasing S phase cells .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Case Studies
Several case studies have been documented that emphasize the therapeutic potential of this compound:
- Hepatocellular Carcinoma : In research involving HepG2 liver cancer cells, derivatives demonstrated significant cytotoxicity while maintaining low toxicity towards normal human lymphocytes. This selectivity suggests a favorable therapeutic index for further development .
- In Ovo Models : The chick chorioallantoic membrane (CAM) model was utilized to assess the in vivo efficacy of this compound. Results indicated a reduction in tumor size when treated with specific concentrations of this compound derivatives .
Q & A
Q. What are the established synthetic routes for Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate, and how do reaction conditions influence yield?
A common route involves cyclocondensation of 3-chloropyridine-4-carbonitrile with mercaptoacetic acid methyl ester in the presence of K₂CO₃ in MeCN under reflux. Purification via trituration with n-pentane yields the product (~80% yield). Critical parameters include stoichiometric ratios (e.g., 1:1.05 molar ratio of nitrile to thioester), reaction time (3 hr), and base strength (K₂CO₃ vs. weaker alternatives) . LCMS (m/z 209 [M+H]⁺) confirms intermediate formation.
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Post-synthesis characterization typically combines:
- LCMS for molecular weight confirmation.
- ¹H/¹³C NMR to verify substitution patterns (e.g., bromine at C4, methyl ester at C2).
- Elemental analysis to ensure stoichiometric consistency. Trituration with nonpolar solvents (e.g., n-pentane) removes unreacted starting materials, achieving >95% purity .
Advanced Research Questions
Q. What crystallographic techniques are optimal for resolving structural ambiguities in this compound and its derivatives?
Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement (via the SHELX suite) is standard for determining bond angles, torsion effects, and halogen bonding (Br···π interactions). For example, related thieno[2,3-b]pyridines exhibit planar fused-ring systems with Br substituents inducing steric strain in ortho positions . High-resolution data (d ≤ 0.8 Å) and twinning corrections (SHELXE) are critical for accuracy .
Q. How does the bromine substituent at C4 influence reactivity in cross-coupling reactions?
The C4 bromine acts as a directing group in Suzuki-Miyaura couplings, enabling regioselective C–C bond formation. Comparative studies with non-brominated analogs show reduced electrophilicity at C4, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C). Side reactions (e.g., debromination) are minimized using arylboronic acids with electron-withdrawing groups .
Q. What in vitro models have been used to evaluate the biological activity of structurally related thienopyridines?
Derivatives like methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate were tested against HepG2 hepatocellular carcinoma cells. Protocols include:
- MTT assays for IC₅₀ determination (e.g., 12–45 µM range).
- Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (G1/S phase blockade). QSAR studies highlight the importance of electron-donating groups (e.g., –NH₂) at C3 for activity .
Q. What computational strategies are employed to predict the compound’s metabolic stability or binding modes?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes, identifying potential oxidation sites (e.g., sulfur in the thiophene ring).
- ADMET predictors (e.g., SwissADME) estimate logP (∼2.1) and bioavailability risks .
Methodological Notes
- Synthesis Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents (DMF) for challenging substrates.
- Crystallization : Use slow vapor diffusion (EtOAc/hexane) to grow diffraction-quality crystals.
- Biological Assays : Include negative controls (DMSO vehicle) to account for solvent effects on cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
